molecular formula C6H4N2S B1308631 2-Mercaptonicotinonitrile CAS No. 52505-45-0

2-Mercaptonicotinonitrile

Cat. No. B1308631
CAS RN: 52505-45-0
M. Wt: 136.18 g/mol
InChI Key: VKEKYGNDJZUZTL-UHFFFAOYSA-N
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Description

2-Mercaptonicotinonitrile is a versatile compound that serves as a building block for various chemical syntheses. It is particularly useful in the construction of novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation reactions. The compound's utility in synthesis is highlighted by its regioselective bis- and polyalkylation, which has been confirmed through both spectroscopic and theoretical studies, emphasizing the S-alkylation over N-alkylation .

Synthesis Analysis

The synthesis of 2-mercaptonicotinonitrile derivatives has been explored in several studies. For instance, a novel triphenyltin(IV) derivative of 2-mercaptonicotinic acid has been synthesized, showcasing the compound's ability to form complex structures with metals, such as tin. This particular synthesis involved characterizing the compound using various spectroscopic techniques and X-ray diffraction analysis . Additionally, the synthesis of Zn(II) 2-mercaptonicotinate coordination polymers through hydrothermal reactions with zinc acetylacetonate has been reported, demonstrating the compound's ability to chelate metal ions .

Molecular Structure Analysis

The molecular structure of 2-mercaptonicotinonitrile derivatives has been elucidated using single crystal X-ray diffraction, revealing complex geometries such as pentacoordinated systems and distorted square pyramidal environments around metal centers . The crystal structures of these compounds have been determined, providing insights into their stability and electronic structures, which have been further supported by DFT calculations .

Chemical Reactions Analysis

2-Mercaptonicotinonitrile undergoes various chemical reactions, including the formation of novel macrocyclic structures. For example, the reaction of diphenyltin dichloride with 2-mercaptonicotinic acid leads to the formation of trinuclear 18-membered diphenyltin macrocycles, which have been characterized by spectroscopic methods and X-ray crystallography . Furthermore, the compound has been used to synthesize 2-arylhydrazono-3-oxothieno[2,3-b]pyridines through reactions with nitrilimines, followed by cyclocondensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercaptonicotinonitrile derivatives are influenced by their molecular structures. The coordination modes of 2-mercaptonicotinic acid with various metals, including palladium, platinum, rhenium, and molybdenum, have been studied, revealing different bonding configurations and potential for catalysis in oxygen atom transfer reactions . The electronic structures of these compounds have been computed, showing variations in band gaps and the influence of sulfur lone pairs at the edge of the valence band .

Scientific Research Applications

  • Synthesis of Thieno[2,3-b]pyridines

    • Field : Organic Chemistry
    • Summary : 2-Mercaptonicotinonitrile is used in the synthesis of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides . These compounds have diverse pharmacological activities, including anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
    • Method : The synthesis involves treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .
    • Results : The spectral data were used to determine the compositions of novel compounds .
  • Synthesis of (Hetero)arene-Fused 2,2-Difluoro-2,3-dihydrothiophenes

    • Field : Organic Chemistry
    • Summary : 2-Mercaptonicotinonitrile is used in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives . This transformation is achieved through a combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to a ketone, cyano, or ester functional group .
    • Method : The synthesis involves the treatment of 2-mercaptonicotinonitrile with sodium chlorodifluoroacetate (SCDA) and K2CO3 at 100°C .
    • Results : The difluorinated cyclic imines could be transformed into the corresponding amines, alcohols, or carboxylic acids .
  • Difluorocarbene-Triggered Cyclization
    • Field : Organic Chemistry
    • Summary : 2-Mercaptonicotinonitrile is used in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives . This transformation is achieved through a combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to a ketone, cyano, or ester functional group .
    • Method : The synthesis involves the treatment of 2-mercaptonicotinonitrile with sodium chlorodifluoroacetate (SCDA) and K2CO3 at 100°C .
    • Results : The difluorinated cyclic imines could be transformed into the corresponding amines, alcohols, or carboxylic acids .

properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKYGNDJZUZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402722
Record name 2-Mercaptonicotinonitrile
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Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Mercaptonicotinonitrile

CAS RN

52505-45-0
Record name 3-Cyano-2(1H)-pyridinethione
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Record name 52505-45-0
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Record name 2-Mercaptonicotinonitrile
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Record name 2-sulfanylpyridine-3-carbonitrile
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Synthesis routes and methods

Procedure details

A mixture of methyl 3-(3-cyanopyridin-2-ylthio)propanoate (1.5 g, 6.8 mmol), sodium hydride (0.36 g, 15 mmol) and tetrahydrofuran (30 ml) was heated at reflux for 5 h. The reaction was quenched by the addition of ethanol (5 ml). The solvents removed under reduced pressure and the residue was treated with water (50 ml). The ph was adjusted to 6 and the mixture was filtered to yield 2-thioxo-1,2-dihydropyridine-3-carbonitrile (0.64 g). An analytically pure sample was prepared by recrystallisation from ethanol, yellow needles, mp 243-246° C. (lit. mp 248-250° C.). 1H NMR (DMSO-d6): 14.30 (br s, exchangeable, 1H), 8.12 (dd, 1H), 7.94 (dd, 1H), 6.86 ppm (dd, 1H). MW=136 confirmed by LC-MS, tr=5.27 min (Method C) MH+=137.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptonicotinonitrile
Reactant of Route 2
2-Mercaptonicotinonitrile
Reactant of Route 3
2-Mercaptonicotinonitrile
Reactant of Route 4
2-Mercaptonicotinonitrile

Citations

For This Compound
51
Citations
NA Abd El-Fatah, AF Darweesh, AA Mohamed… - Tetrahedron, 2017 - Elsevier
The synthetic utility of 2-mercaptonicotinonitriles 3 and 4, as well as 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile 20 as building blocks for novel bis- and poly(…
Number of citations: 44 www.sciencedirect.com
ME Khalifa, MA Metwally, E Abdel-Latif… - Inter. J. Textile …, 2012 - researchgate.net
… -2-thiazolyl)-thieno[2,3-b]pyridine-2-carboxamide dyes 8 was achieved by the reaction of 2-(N-chloroacetyl)-5-arylazo-thiazole derivatives 5 with 4,6-dimethyl-2-mercaptonicotinonitrile …
Number of citations: 20 www.researchgate.net
S Abu-Melha - Journal of Saudi Chemical Society, 2022 - Elsevier
… )thiazole compounds by its reaction with different types of nucleophiles such as piperidine, morpholine, 2-mercaptobenzothiazole, 4,6-dimethyl-2-mercaptonicotinonitrile and 6-amino-2-…
Number of citations: 6 www.sciencedirect.com
ME Salem, AHM Elwahy, AF Darweesh - Organic Chemistry, 2020 - arkat-usa.org
… are linked via aromatic spacers, have been synthesized from the appropriate bis-bromoacetyl derivatives 2(ab) upon treatment with the corresponding 2-mercaptonicotinonitrile …
Number of citations: 1 www.arkat-usa.org
H Liang, R Liu, M Zhou, Y Fu, C Ni, J Hu - Organic Letters, 2020 - ACS Publications
… Thus, treatment of 2-mercaptonicotinonitrile 3a with SCDA and K 2 CO 3 at 100 C delivered the … The one-pot reaction of 2-mercaptonicotinonitrile 3a and 3b with SCDA followed by …
Number of citations: 31 pubs.acs.org
ME Salem, AF Darweesh… - Journal of Sulfur …, 2018 - Taylor & Francis
A series of novel thieno[2,3-b]pyridines were prepared from the reaction of the appropriate bromoacetylbenzofurans or bromoacetylbenzothiazole with the corresponding pyridinethione …
Number of citations: 14 www.tandfonline.com
MA Metwally, A Metwally, E Abdel-Galil… - Monatshefte für Chemie …, 2008 - Springer
… Moreover, the highly versatile 2-[(chloroacetyl)amino]-5-antiyrinylazothiazole 9 was reacted with 4,6-dimethyl-2-mercaptonicotinonitrile by heating in a solution of ethanol containing …
Number of citations: 14 link.springer.com
S Bondock, H El-Azab, EEM Kandeel… - Synthetic …, 2013 - Taylor & Francis
… Thus, treatment of 2-chloroacetamide 13 with 4,6-dimethyl-2-mercaptonicotinonitrile in refluxing acetone containing sodium carbonate gave the corresponding sulfide derivative 14, …
Number of citations: 20 www.tandfonline.com
E Abdel-Latif - Phosphorus, Sulfur, and Silicon, 2006 - Taylor & Francis
… Similarly, compound 1 reacted with 4,6-dimethyl-2-mercaptonicotinonitrile to yield the corresponding sulfide derivative 5 in good yield. The structure of compound 5 was assigned by …
Number of citations: 24 www.tandfonline.com
ME Khalifa, AA Gobouri - New Develop. Biol. Biomed. Chem. Engineer …, 2015 - inase.org
… were reacted with 4,6-dimethyl-2mercaptonicotinonitrile 4 by refluxing in acetone containing sodium carbonate, followed by cyclization upon heating in a solution of ethanol containing …
Number of citations: 1 www.inase.org

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